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Abstract
N-Methylmescaline, a naturally occurring phenethylamine alkaloid found in peyote and other

cacti, has a unique history and pharmacological profile that distinguishes it from its more

famous analogue, mescaline. First identified and synthesized in 1937, its study has remained

relatively niche. This in-depth technical guide provides a comprehensive overview of the

discovery, history, chemical properties, synthesis, and pharmacology of N-Methylmescaline
hydrochloride. It includes detailed experimental protocols from foundational studies,

quantitative data presented for easy comparison, and a visualization of its presumed signaling

pathway. This document is intended to serve as a valuable resource for researchers and

professionals in the fields of pharmacology, neuroscience, and drug development.

Discovery and History
N-Methylmescaline was first described in the scientific literature in 1937 by Ernst Späth and

Johann Bruck.[1] Their seminal work involved both the isolation of the compound from the

peyote cactus (Lophophora williamsii) and its complete chemical synthesis, thereby confirming

its structure.[1] This discovery was part of a broader effort in the early 20th century to identify

and characterize the various alkaloids present in peyote, following the isolation of mescaline

itself.
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While mescaline became the focus of extensive research due to its potent psychedelic effects,

N-Methylmescaline has been characterized as having a significantly weaker pharmacological

profile. Early studies and later assessments by researchers such as Alexander Shulgin

indicated that N-Methylmescaline does not produce significant central or peripheral effects at

doses comparable to those at which mescaline is active.[1]

Chemical and Physical Properties
N-Methylmescaline, or N-methyl-3,4,5-trimethoxyphenethylamine, is a secondary amine and a

member of the phenethylamine class. Its hydrochloride salt is the common form used in

research due to its stability and solubility.

Property Value Source

Chemical Formula (Base) C12H19NO3 PubChem

Molar Mass (Base) 225.29 g/mol PubChem

Chemical Formula (HCl Salt) C12H20ClNO3 MedChemExpress

Molar Mass (HCl Salt) 261.75 g/mol MedChemExpress

Melting Point (HCl Salt) Not available

Appearance (HCl Salt) Crystalline solid Cayman Chemical

Solubility (HCl Salt)

DMF: 0.5 mg/mLDMSO: 3

mg/mLEthanol: 10 mg/mLPBS

(pH 7.2): 3 mg/mL

Cayman Chemical

Experimental Protocols
Synthesis of N-Methylmescaline Hydrochloride
The following is a generalized protocol for the synthesis of N-Methylmescaline, based on

established methods for the N-methylation of phenethylamines. The original 1937 synthesis by

Späth and Bruck involved a multi-step process which is not readily available in translated form.

Modern synthetic routes often employ reductive amination.

Materials:
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Mescaline hydrochloride

Formaldehyde (37% aqueous solution)

Sodium borohydride (NaBH4)

Methanol

Diethyl ether

Hydrochloric acid (concentrated)

Standard laboratory glassware and equipment

Procedure:

Reductive Amination: In a round-bottom flask, dissolve mescaline hydrochloride in methanol.

Add an equimolar amount of a 37% aqueous solution of formaldehyde. Stir the mixture at

room temperature for 1-2 hours to form the intermediate Schiff base.

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in small

portions. The reaction is exothermic and will bubble. Continue stirring for another 2-3 hours

after the addition is complete, allowing the mixture to slowly warm to room temperature.

Work-up: Quench the reaction by the slow addition of water. Acidify the solution with

hydrochloric acid. Extract the aqueous layer with diethyl ether to remove any non-basic

impurities.

Basification and Extraction: Make the aqueous layer strongly basic with the addition of a

sodium hydroxide solution. Extract the free base of N-Methylmescaline with several portions

of a non-polar solvent like dichloromethane or diethyl ether.

Salt Formation: Combine the organic extracts and dry them over anhydrous magnesium

sulfate. Filter the solution and bubble dry hydrogen chloride gas through it, or add a solution

of hydrochloric acid in isopropanol. The N-Methylmescaline hydrochloride will precipitate

as a white solid.
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Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under

vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be

performed for further purification.

Isolation from Lophophora williamsii (Peyote)
The original method for the isolation of N-Methylmescaline from peyote as described by Späth

and Bruck is a classic alkaloid extraction procedure. The following is a generalized

representation of such a protocol.

Materials:

Dried and powdered peyote cactus material

Methanol or ethanol

Hydrochloric acid (dilute)

Ammonia or sodium hydroxide solution

Dichloromethane or chloroform

Separatory funnel

Rotary evaporator

Procedure:

Extraction: Macerate the dried and powdered peyote material in methanol or ethanol for an

extended period (e.g., 24-48 hours). Filter the mixture and repeat the extraction process with

fresh solvent to ensure complete extraction of the alkaloids.

Acidification and Concentration: Combine the alcoholic extracts and acidify with dilute

hydrochloric acid. Concentrate the extract under reduced pressure using a rotary evaporator

to remove the alcohol.

Liquid-Liquid Extraction (Acid-Base Extraction): The resulting aqueous solution contains the

alkaloid hydrochlorides. Wash this acidic solution with a non-polar solvent (e.g., hexane) to
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remove fats and other non-polar compounds.

Basification: Make the aqueous solution basic by the addition of ammonia or sodium

hydroxide solution. This will convert the alkaloid salts to their free base forms.

Extraction of Free Bases: Extract the basic aqueous solution multiple times with a non-polar

solvent such as dichloromethane or chloroform. The free base alkaloids will move into the

organic layer.

Separation of Alkaloids: The combined organic extracts contain a mixture of peyote alkaloids.

These can be separated using chromatographic techniques such as column chromatography

or preparative thin-layer chromatography.

Identification: The fraction corresponding to N-Methylmescaline can be identified by

comparison with a synthetic standard using techniques like TLC, GC-MS, or NMR.

Pharmacology and Signaling Pathways
The pharmacological activity of N-Methylmescaline is primarily attributed to its interaction with

serotonin receptors. However, it displays a significantly lower affinity for these receptors

compared to mescaline.

Quantitative Pharmacological Data:

Parameter N-Methylmescaline Mescaline Source

Serotonin Receptor

Affinity (A2)
5,250 nM 2,240 nM Wikipedia

This lower affinity likely contributes to its reported lack of psychoactive effects at typical

dosages. Studies in rodents have shown that N-Methylmescaline does not substitute for

mescaline in drug discrimination tests, further indicating a different pharmacological profile.[1]

Presumed Signaling Pathway
While specific downstream signaling studies on N-Methylmescaline are limited, its structural

similarity to mescaline suggests that it likely interacts with the 5-HT2A receptor, a G-protein
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coupled receptor (GPCR). The activation of 5-HT2A receptors is known to initiate a signaling

cascade through the Gq/11 protein.

Extracellular Space

Plasma Membrane

Intracellular Space

N-Methylmescaline 5-HT2A ReceptorBinds to GαqActivates

Phospholipase C
(PLC)

Activates

Gβγ

PIP2Cleaves

IP3

DAG

Ca²⁺ Release
(from ER)

Protein Kinase C
(PKC)Activates Cellular ResponseLeads to

Click to download full resolution via product page

Caption: Presumed signaling pathway of N-Methylmescaline via the 5-HT2A receptor.

This pathway involves the activation of Phospholipase C (PLC), which then cleaves

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). These second messengers lead to an increase in intracellular calcium and the

activation of Protein Kinase C (PKC), respectively, ultimately resulting in a cellular response.

Conclusion
N-Methylmescaline hydrochloride, while historically and pharmacologically overshadowed by

mescaline, remains a compound of interest for researchers studying the structure-activity

relationships of phenethylamines. Its discovery and synthesis by Späth and Bruck were

significant contributions to the field of natural product chemistry. The available data indicates a

weak interaction with serotonin receptors, which correlates with its lack of significant

psychoactive effects. Further research into its specific interactions with receptor subtypes and

downstream signaling pathways could provide valuable insights into the nuanced

pharmacology of serotonergic compounds. This guide serves as a foundational resource to

support such future investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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